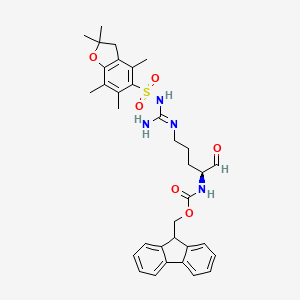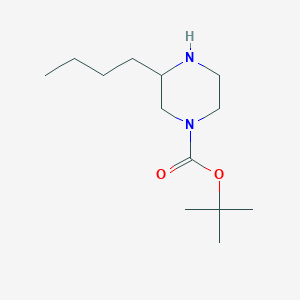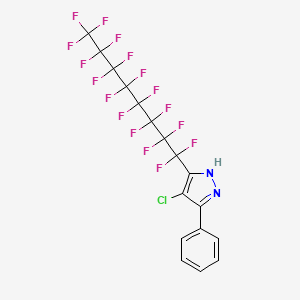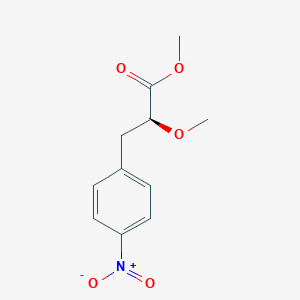
(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate, also known as MNPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MNPP is a chiral molecule, meaning it has a non-superimposable mirror image, and its stereochemistry plays a crucial role in its biological activity.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate is not fully understood. However, it has been proposed that (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate may exert its biological activity through the inhibition of enzymes such as acetylcholinesterase and cyclooxygenase-2, which are involved in inflammatory processes and tumor growth.
Biochemical and Physiological Effects:
(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate has been shown to exhibit anti-inflammatory and anti-tumor activities in vitro and in vivo. It has also been reported to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases. (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate has been investigated as a potential inhibitor of acetylcholinesterase, which may be useful in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate has several advantages for lab experiments. It is a relatively simple molecule to synthesize, and its stereochemistry can be controlled. (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate has been shown to exhibit biological activity in vitro and in vivo, making it a promising lead compound for the development of new drugs. However, (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate has some limitations for lab experiments. Its solubility in water is limited, which may affect its bioavailability. (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate also has some toxicity, which may limit its use in animal studies.
Direcciones Futuras
There are several future directions for the research on (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the structure-activity relationship of (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate to identify the key structural features that are responsible for its biological activity. (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate can also be used as a starting point for the development of new drugs that target acetylcholinesterase and cyclooxygenase-2. Finally, the in vivo efficacy and toxicity of (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate need to be further investigated to determine its potential as a drug candidate.
Métodos De Síntesis
(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of 3-(4-nitrophenyl)propanoic acid with a methoxy group using methanol and sulfuric acid. The resulting compound is then treated with methyl magnesium bromide to introduce the methyl group at the alpha position of the carboxylic acid. The final step involves the removal of the protecting group to obtain (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate.
Aplicaciones Científicas De Investigación
(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate has also been investigated as a potential inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase is a common strategy for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
methyl (2S)-2-methoxy-3-(4-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-10(11(13)17-2)7-8-3-5-9(6-4-8)12(14)15/h3-6,10H,7H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTHRNWZVKKSPQ-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/no-structure.png)

![6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B6590254.png)
![3-[1-(3-Amino-3-oxopropyl)-3-(3-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6590270.png)
![4-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B6590277.png)
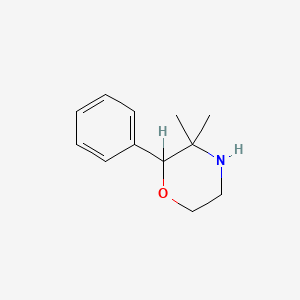

![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B6590296.png)
